molecular formula C23H33ClN4 B125420 N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride CAS No. 257639-98-8

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B125420
CAS No.: 257639-98-8
M. Wt: 401.0 g/mol
InChI Key: ZWDLBNCJWNENFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CP 154526, also known as CP-154526 hydrochloride, is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) . The CRF1 receptor is a primary target of CP 154526 . This receptor plays a crucial role in the body’s response to stress .

Mode of Action

CP 154526 interacts with its primary target, the CRF1 receptor, by blocking the receptor’s activation . It inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma . This interaction results in the attenuation of the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF .

Biochemical Pathways

The primary biochemical pathway affected by CP 154526 is the HPA axis . By blocking the CRF1 receptor, CP 154526 inhibits the activation of the HPA axis by CRF . This results in a decrease in the release of ACTH, a hormone involved in the physiological response to stress .

Pharmacokinetics

After intravenous (i.v.) administration, the concentration of CP 154526 declines in a biphasic manner, with a first half-life of 0.9 hours and a terminal half-life of 51 hours . The systemic clearance is 36 ml/min/kg, and the volume of distribution is 105 l/kg . The oral bioavailability of CP 154526 is 27% . In the brain, CP 154526 shows a large penetration after both i.v. and oral applications .

Result of Action

The molecular and cellular effects of CP 154526’s action include the antagonism of CRH- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects . It has been demonstrated to reduce the behavioral responses to stressful situations . Moreover, it has been shown to modify components of sexual behavior in male rats .

Action Environment

CP 154526 is blood-brain barrier permeable , which allows it to exert its effects in the central nervous system. This property is crucial for its efficacy in attenuating the activation of the HPA axis by CRF . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of stressors that can trigger the release of CRF .

Biochemical Analysis

Biochemical Properties

CP 154526 Hydrochloride is known to block CRF-induced adenylate cyclase activation . It interacts with CRF1 receptors, with Ki values of 2.7 nM for CRF1 and >10000 nM for CRF2 receptors . This indicates a high degree of selectivity for the CRF1 receptor. The nature of these interactions involves the binding of CP 154526 Hydrochloride to the CRF1 receptor, thereby inhibiting the activation of adenylate cyclase .

Cellular Effects

CP 154526 Hydrochloride has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF . This suggests that it can influence cell function by modulating cell signaling pathways associated with the HPA axis. It also antagonizes CRF- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects .

Molecular Mechanism

The molecular mechanism of action of CP 154526 Hydrochloride involves its binding to the CRF1 receptor, which leads to the inhibition of adenylate cyclase activation . This prevents the conversion of ATP to cyclic AMP, thereby reducing the intracellular levels of cyclic AMP. This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, CP 154526 Hydrochloride has been shown to have long-term effects on cellular function. For example, it has been demonstrated to decrease immobility time in the forced swim test in a rat model of depressive-like behavior when administered at a dose of 10 mg/kg, twice per day for 14 days .

Dosage Effects in Animal Models

In animal models, the effects of CP 154526 Hydrochloride have been shown to vary with different dosages. For instance, it has been found to increase the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg . At higher doses (15 and 30 mg/kg), it has been shown to decrease stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats .

Metabolic Pathways

The specific metabolic pathways that CP 154526 Hydrochloride is involved in are not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be involved in the regulation of the HPA axis and associated metabolic processes .

Subcellular Localization

The subcellular localization of CP 154526 Hydrochloride is not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .

Preparation Methods

The synthesis of CP 154526 involves several steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CP 154526 undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

CP 154526 is often compared with other CRH1 receptor antagonists, such as antalarmin and pexacerfont. While all these compounds share the ability to block CRH1 receptors, CP 154526 is unique in its high selectivity and potency. Some similar compounds include:

CP 154526 stands out due to its high selectivity for the CRH1 receptor and its extensive use in preclinical research.

Properties

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018042
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257639-98-8
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

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